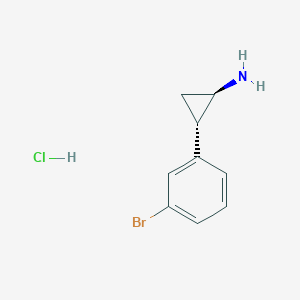

trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride

CAS No.: 1314324-03-2

Cat. No.: VC8229347

Molecular Formula: C9H11BrClN

Molecular Weight: 248.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314324-03-2 |

|---|---|

| Molecular Formula | C9H11BrClN |

| Molecular Weight | 248.55 |

| IUPAC Name | (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 |

| Standard InChI Key | PDPFGIOAIWJVJE-OULXEKPRSA-N |

| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC(=CC=C2)Br.Cl |

| SMILES | C1C(C1N)C2=CC(=CC=C2)Br.Cl |

| Canonical SMILES | C1C(C1N)C2=CC(=CC=C2)Br.Cl |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, reflects its trans-configuration and substitution pattern. Key structural attributes include:

-

Cyclopropane ring: Introduces significant ring strain, influencing reactivity and conformational stability.

-

3-Bromophenyl group: The meta-bromo substituent affects electronic properties and potential binding interactions .

-

Amine hydrochloride: Enhances solubility in polar solvents, facilitating biological testing.

Analytical data confirm its identity:

| Property | Value |

|---|---|

| CAS No. | 1314324-03-2, 1807920-14-4* |

| Molecular Formula | C₉H₁₁BrClN |

| Molecular Weight | 248.55 g/mol |

| SMILES | C1C@HC2=CC(=CC=C2)Br.Cl |

| InChI Key | PDPFGIOAIWJVJE-OULXEKPRSA-N |

*Two CAS numbers likely correspond to distinct synthetic routes or salt forms .

Synthesis and Optimization

The synthesis involves multi-step strategies to construct the cyclopropane core and introduce substituents. A representative pathway includes:

Cyclopropanation

Ethyl diazoacetate reacts with styrene derivatives under Cu(acac)₂ catalysis to form trans- and cis-cyclopropane esters. Separation via silica gel chromatography yields the trans-isomer .

Bromination and Functionalization

Electrophilic bromination at the phenyl group’s meta-position is achieved using Br₂/FeBr₃. Subsequent hydrolysis of the ester to carboxylic acid, followed by Curtius rearrangement or Hofmann degradation, produces the primary amine .

Salt Formation

Treating the free amine with HCl in ether yields the hydrochloride salt, optimizing solubility for biological assays .

Critical Reaction Parameters:

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–5°C (cyclopropanation) |

| Catalyst | Cu(acac)₂ (1–2 mol%) |

| Solvent | Dichloromethane or THF |

| Yield | 45–60% after purification |

Physicochemical Properties

The compound’s properties are influenced by its hybrid structure:

-

Solubility: >10 mg/mL in water (due to hydrochloride salt).

-

Stability: Sensitive to light and moisture; decomposition observed in protic solvents (e.g., alcohols) .

-

pKa: Amine group pKa ≈ 9.2, making it protonated at physiological pH .

Biological Activities and Receptor Interactions

Serotonin Receptor Affinity

trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride exhibits high affinity for 5-HT₂ receptors, particularly 5-HT₂C (EC₅₀ ≈ 4.8 nM) . Its cyclopropane moiety mimics the ethylamine side chain of classical agonists like DOI, enabling receptor docking while enhancing metabolic stability .

| Receptor Subtype | EC₅₀ (nM) | Selectivity vs. 5-HT₂A |

|---|---|---|

| 5-HT₂A | 585 | 1× |

| 5-HT₂B | 65 | 14× |

| 5-HT₂C | 4.8 | 122× |

Functional Effects

Applications in Research

Pharmacological Probes

Used to study 5-HT₂C receptor roles in appetite regulation, mood disorders, and addiction . Its meta-bromo substitution avoids off-target effects seen in para-substituted analogs .

Structure-Activity Relationship (SAR) Studies

Comparative analyses with analogs reveal:

-

Cyclopropane vs. ethylamine: Improved metabolic stability but reduced receptor subtype selectivity .

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume